molecular formula C21H26N4O2S B2547110 2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1235006-44-6

2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B2547110
CAS No.: 1235006-44-6
M. Wt: 398.53
InChI Key: PWESSRYTLNOFLE-UHFFFAOYSA-N
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Description

“2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of benzimidazole and piperazine derivatives . These compounds are known for their diverse biological effects, notably their impact on the central nervous system .


Synthesis Analysis

The synthesis of benzimidazole derivatives like “this compound” typically involves the condensation of various substituted piperazines with benzimidazole nuclei .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, especially those involving piperazine subunits, have been extensively studied for their anticancer properties. For instance, the synthesis of various nitroimidazole derivatives has led to compounds with significant antiproliferative inhibition potency against human cancer cell lines, such as MCF-7, PC3, MDA MB231, and Du145, showcasing their potential in cancer therapy (Al-Soud et al., 2021). These findings underscore the versatility of benzimidazole derivatives in targeting various types of cancer cells.

Corrosion Inhibition

Benzimidazole derivatives have also found application as corrosion inhibitors, indicating their utility beyond pharmaceuticals. A study on benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid solutions demonstrated that these compounds could significantly prevent metal corrosion, highlighting their importance in industrial applications (Yadav et al., 2016).

Antidiabetic Activity

Piperazine derivatives have been identified as potential antidiabetic compounds. Structure-activity relationship studies on 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines led to the identification of potent antidiabetic agents, indicating their significant role in improving glucose tolerance without adverse effects, making them candidates for clinical investigations (Le Bihan et al., 1999).

Anti-inflammatory Activity

The synthesis and characterization of certain benzimidazole derivatives have shown them to possess anti-inflammatory activities. These compounds were evaluated using in-vitro and in-vivo models, demonstrating their potential as anti-inflammatory agents (Ahmed et al., 2017).

Antimicrobial Activity

Research into piperazine derivatives has revealed their significant antimicrobial activity. Synthesized compounds have shown moderate to significant antibacterial and antifungal activities, making them valuable in developing new treatments for infections (Gan et al., 2010).

Mechanism of Action

While the exact mechanism of action for “2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” is not specified, benzimidazole and piperazine derivatives are known to interact with alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment .

Future Directions

The future directions for “2-(4-(mesitylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” and similar compounds could involve further exploration of their therapeutic potential. For instance, some benzimidazole derivatives have shown promising results as potential alpha1-adrenergic receptor antagonists .

Properties

IUPAC Name

1-methyl-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-15-13-16(2)20(17(3)14-15)28(26,27)25-11-9-24(10-12-25)21-22-18-7-5-6-8-19(18)23(21)4/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWESSRYTLNOFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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